(r)-2-(Boc-amino)oct-7-enoic acid
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure, including any functional groups.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, as determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
“®-2-(Boc-amino)oct-7-enoic acid” is a chemical compound with the CAS Number: 1219015-26-5 and a molecular weight of 257.33 . It’s often used in scientific research as a reagent, which means it’s used to cause a chemical reaction or test if a reaction occurs .
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Synthesis of Multifunctional Targets The compound “®-2-(Boc-amino)oct-7-enoic acid” can be used in the synthesis of multifunctional targets . This is particularly relevant in the context of primary amines, which can accommodate two such groups . The review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
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Facilitated Cleavage There are cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen . This could potentially be an application of “®-2-(Boc-amino)oct-7-enoic acid”, given its structure.
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Surface Immobilization Amino–yne click reactions, which could potentially involve “®-2-(Boc-amino)oct-7-enoic acid”, have been used in the field of surface immobilization .
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Drug Delivery Carrier Design The same amino–yne click reactions have also been used in the design of drug delivery carriers .
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Hydrogel Materials Preparation These reactions have been used in the preparation of hydrogel materials .
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Synthesis of Polymers with Unique Structures Amino–yne click reactions have been used in the synthesis of polymers with unique structures .
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Metabolomics Research Metabolomics is a field that involves the study of metabolites, which are the end products of cellular processes . Given the highly increased incidence of human diseases, a better understanding of the related mechanisms regarding endogenous metabolism is urgently needed . Mass spectrometry-based metabolomics has been used in a variety of disease research areas . In this context, “®-2-(Boc-amino)oct-7-enoic acid” could potentially be used as a reagent in mass spectrometry to help identify and quantify metabolites .
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Therapeutic Uses Amino acids and their derivatives have therapeutic uses . The therapeutic use of amino acids presents a viable and important option for natural medicine . Some of the most prominent areas of therapeutic applications of amino acids are for treatment of brain metabolism and neurotransmission imbalances . In this context, “®-2-(Boc-amino)oct-7-enoic acid” could potentially be used in the development of new therapies .
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or further studies into its mechanism of action.
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oct-7-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGCDZGIEOJPMD-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-2-(Boc-amino)oct-7-enoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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